molecular formula C16H23NO3 B3981507 methyl N-(3,4-dimethylbenzoyl)leucinate

methyl N-(3,4-dimethylbenzoyl)leucinate

Cat. No. B3981507
M. Wt: 277.36 g/mol
InChI Key: VHLCVOVYWZAIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3,4-dimethylbenzoyl)leucinate, also known as MDBL, is a synthetic compound that has been widely used in scientific research. It is a derivative of leucine, which is an essential amino acid that plays a crucial role in protein synthesis and energy production in the body. MDBL has been found to possess unique biochemical and physiological properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of methyl N-(3,4-dimethylbenzoyl)leucinate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of certain amino acids. This inhibition leads to a decrease in the production of these amino acids, which can have a range of physiological effects on the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the body. For example, it has been shown to increase the production of certain neurotransmitters in the brain, which can have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a valuable tool in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

Methyl N-(3,4-dimethylbenzoyl)leucinate has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, it has been found to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments. However, there are also some limitations to its use. For example, this compound can be expensive to produce, and it may not be suitable for use in certain types of experiments.

Future Directions

There are several future directions for research involving methyl N-(3,4-dimethylbenzoyl)leucinate. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential uses in medicine and other fields. Finally, there is interest in exploring the use of this compound in combination with other compounds to create new and more effective treatments for various diseases.

Scientific Research Applications

Methyl N-(3,4-dimethylbenzoyl)leucinate has been used in a wide range of scientific research applications. One of its primary uses is as a substrate for enzymes that catalyze peptide bond formation. This property has made it a valuable tool in the study of protein synthesis and enzyme kinetics. Additionally, this compound has been used to study the structure and function of enzymes, as well as to develop new drugs and therapies for various diseases.

properties

IUPAC Name

methyl 2-[(3,4-dimethylbenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-10(2)8-14(16(19)20-5)17-15(18)13-7-6-11(3)12(4)9-13/h6-7,9-10,14H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLCVOVYWZAIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(CC(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(3,4-dimethylbenzoyl)leucinate
Reactant of Route 2
Reactant of Route 2
methyl N-(3,4-dimethylbenzoyl)leucinate
Reactant of Route 3
Reactant of Route 3
methyl N-(3,4-dimethylbenzoyl)leucinate
Reactant of Route 4
Reactant of Route 4
methyl N-(3,4-dimethylbenzoyl)leucinate
Reactant of Route 5
Reactant of Route 5
methyl N-(3,4-dimethylbenzoyl)leucinate
Reactant of Route 6
Reactant of Route 6
methyl N-(3,4-dimethylbenzoyl)leucinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.